2,3,4-Trinitrotoluene

Übersicht

Beschreibung

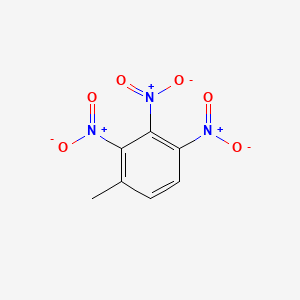

2,3,4-Trinitrotoluene is a chemical compound with the molecular formula C7H5N3O6. It is a pale yellow solid that is known for its explosive properties. This compound is a derivative of toluene, where three nitro groups are attached to the benzene ring. It is less commonly known compared to its isomer, 2,4,6-trinitrotoluene, which is widely recognized as TNT.

Vorbereitungsmethoden

The synthesis of 2,3,4-trinitrotoluene involves the nitration of toluene. The process typically requires a mixture of concentrated sulfuric acid and nitric acid. The nitration occurs in three steps:

Mononitration: Toluene is first nitrated to form mononitrotoluene.

Dinitration: The mononitrotoluene is further nitrated to form dinitrotoluene.

Trinitration: Finally, the dinitrotoluene is nitrated to form this compound.

The reaction conditions include maintaining a controlled temperature and using anhydrous conditions to prevent hydrolysis of the nitro groups. Industrial production methods often involve continuous flow reactors to ensure safety and efficiency .

Analyse Chemischer Reaktionen

Reduction Reactions

Nitro group reduction is a central reaction pathway, critical for both industrial applications and environmental detoxification.

-

Mechanistic Insights :

Oxidation Reactions

Oxidative pathways primarily target the methyl group or nitro substituents.

-

Key Observations :

Substitution Reactions

Nucleophilic aromatic substitution occurs at nitro group positions, influenced by electronic effects.

-

Mechanistic Pathways :

Hydrolysis and Decomposition

Stability and decomposition vary with environmental conditions.

-

Kinetic Data :

Stability and Environmental Reactions

Environmental persistence is modulated by redox conditions and microbial activity.

Wissenschaftliche Forschungsanwendungen

2,3,4-Trinitrotoluene is a chemical compound with the molecular formula . It is a pale yellow solid known for its explosive properties and is a derivative of toluene with three nitro groups attached to the benzene ring. While less common than its isomer, 2,4,6-trinitrotoluene (TNT), this compound has unique properties that make it valuable for specific applications, particularly in research and industrial settings.

Scientific Research Applications

This compound has several applications in scientific research, including:

- Chemistry It is used as a reagent in the synthesis of other chemical compounds.

- Biology It is studied for its effects on biological systems, particularly its toxicity and environmental impact.

- Medicine Research is ongoing to explore its potential use in drug delivery systems.

- Industry It is used in the production of explosives and as a standard for calibrating explosive detection equipment.

Chemical Reactions

This compound undergoes various chemical reactions, including:

- Reduction The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

- Oxidation The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

- Substitution The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common reagents used in these reactions include hydrogen gas, potassium permanganate, and nucleophiles like hydroxide ions. Major products formed from these reactions include 2,3,4-triaminotoluene and 2,3,4-tricarboxytoluene.

Environmental Impact and Toxicity

Wirkmechanismus

The mechanism of action of 2,3,4-trinitrotoluene involves the release of energy through the rapid decomposition of the compound. This decomposition is initiated by the breaking of the nitrogen-oxygen bonds in the nitro groups, leading to the formation of nitrogen gas, carbon dioxide, and water. The molecular targets and pathways involved include the interaction of the nitro groups with reducing agents, leading to the formation of reactive intermediates that decompose explosively .

Vergleich Mit ähnlichen Verbindungen

2,3,4-Trinitrotoluene is similar to other nitroaromatic compounds such as:

2,4,6-Trinitrotoluene (TNT): Known for its widespread use as an explosive.

2,4-Dinitrotoluene: Used as an intermediate in the production of polyurethane foams.

Picric Acid: Used in the manufacture of explosives and dyes.

Compared to these compounds, this compound is less commonly used but has unique properties that make it valuable for specific applications, particularly in research and industrial settings .

Biologische Aktivität

2,3,4-Trinitrotoluene (TNT) is a well-known explosive compound that has garnered attention not only for its industrial applications but also for its biological activity and potential health effects. This article delves into the biological mechanisms associated with TNT, its metabolic pathways, toxicological impacts, and relevant case studies.

Metabolism and Toxicity

The metabolism of TNT is complex and involves several pathways leading to the formation of reactive metabolites. Key metabolites include:

- 2-amino-4,6-dinitrotoluene (2-ADNT)

- 4-amino-2,6-dinitrotoluene (4-ADNT)

These metabolites are generated through the reduction of nitro groups in TNT and are significant due to their potential toxicity and mutagenicity. Studies have shown that exposure to TNT can lead to increased levels of reactive oxygen species (ROS), which play a crucial role in mediating its toxic effects. For instance, in vitro studies demonstrated that TNT exposure resulted in elevated ROS levels in liver cells, leading to oxidative stress and potential cellular damage .

TNT's biological activity is primarily attributed to its ability to generate ROS, which can cause oxidative damage to cellular components such as lipids, proteins, and DNA. This oxidative stress is linked to various health effects:

- Liver Toxicity : Chronic exposure has been associated with liver dysfunction and alterations in liver enzyme levels .

- Genotoxicity : Studies utilizing Salmonella typhimurium and Escherichia coli assays indicated that TNT and its metabolites exhibit mutagenic properties . Urinary analysis from exposed workers showed increased mutagenic activity compared to unexposed individuals.

- Carcinogenic Potential : Occupational studies suggest an elevated risk of liver cancer among workers exposed to TNT, with a reported mortality rate ratio significantly higher than the national average .

Case Studies

Several case studies have highlighted the adverse effects of TNT exposure:

- Occupational Exposure : A study involving workers in TNT production revealed significant liver enzyme abnormalities and an increased incidence of hematological disorders such as anemia . Long-term exposure was correlated with both liver toxicity and increased cancer risk.

- Environmental Impact : Research indicates that TNT can persist in the environment, leading to bioaccumulation in organisms. The ecological consequences include toxicity to aquatic life forms exposed to contaminated water sources .

- Animal Studies : Animal models have shown that chronic administration of TNT leads to immune system impairments and splenic enlargement. These findings underscore the systemic nature of TNT-induced toxicity .

Table 1: Summary of Biological Effects Associated with TNT Exposure

Table 2: Metabolites of this compound

| Metabolite | Formation Pathway | Toxicological Relevance |

|---|---|---|

| 2-amino-4,6-dinitrotoluene (2-ADNT) | Reduction of nitro groups | Mutagenic properties |

| 4-amino-2,6-dinitrotoluene (4-ADNT) | Reduction of nitro groups | Potential carcinogen |

Eigenschaften

IUPAC Name |

1-methyl-2,3,4-trinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O6/c1-4-2-3-5(8(11)12)7(10(15)16)6(4)9(13)14/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPKOPBFLPLFWAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60208944 | |

| Record name | 2,3,4-Trinitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60208944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

602-29-9 | |

| Record name | 2,3,4-Trinitrotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=602-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Toluene, 2,3,4-trinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000602299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4-Trinitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60208944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.